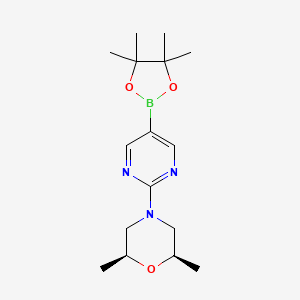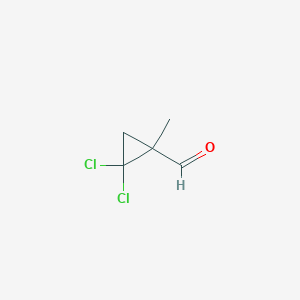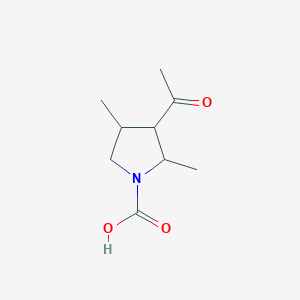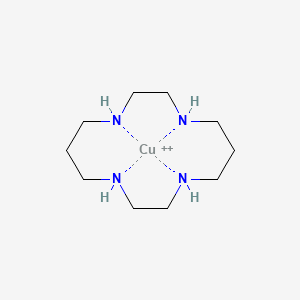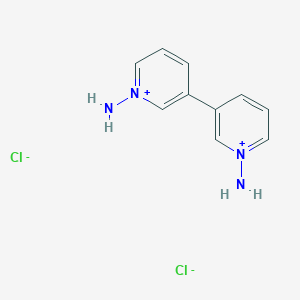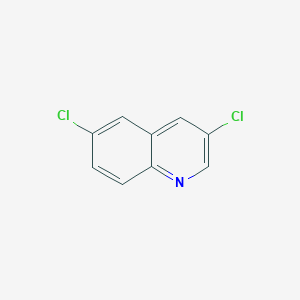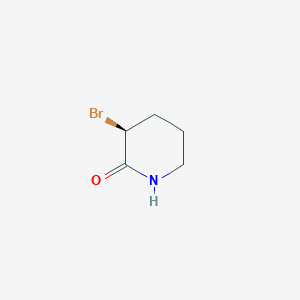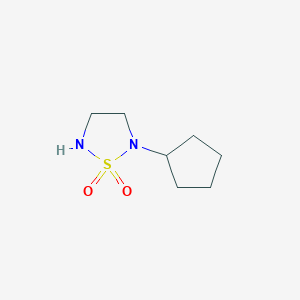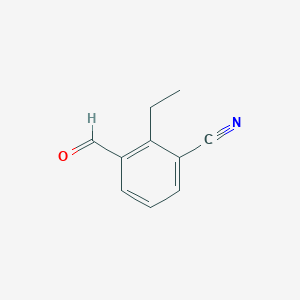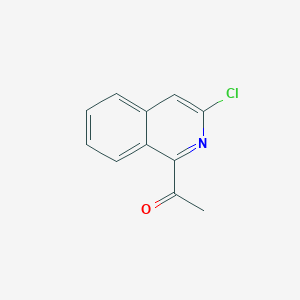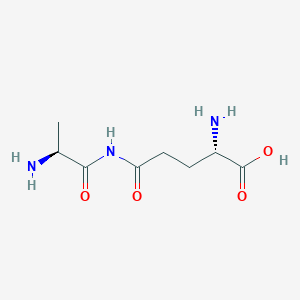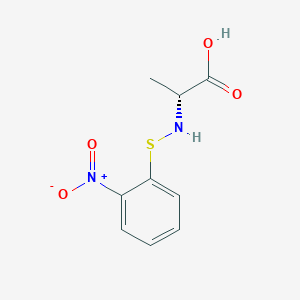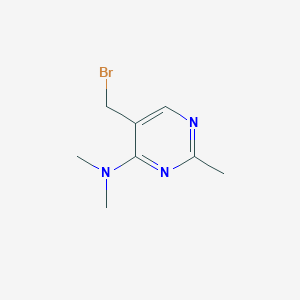
5-(Bromomethyl)-N,N,2-trimethylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-N,N,2-trimethylpyrimidin-4-amine is a chemical compound with a pyrimidine ring structure substituted with a bromomethyl group at the 5-position and trimethyl groups at the N,N, and 2-positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-N,N,2-trimethylpyrimidin-4-amine typically involves the bromomethylation of a suitable pyrimidine precursor. One common method is the reaction of N,N,2-trimethylpyrimidin-4-amine with bromomethylating agents such as paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-N,N,2-trimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
5-(Bromomethyl)-N,N,2-trimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive bromomethyl group
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-N,N,2-trimethylpyrimidin-4-amine involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound may also interact with DNA or RNA, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromopyrimidine: Lacks the trimethyl groups and has different reactivity and applications.
5-(Chloromethyl)-N,N,2-trimethylpyrimidin-4-amine: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity.
N,N,2-Trimethylpyrimidin-4-amine: Lacks the bromomethyl group, resulting in different chemical properties and applications.
Uniqueness
5-(Bromomethyl)-N,N,2-trimethylpyrimidin-4-amine is unique due to the presence of both the bromomethyl and trimethyl groups, which confer distinct reactivity and potential applications. The bromomethyl group provides a site for further functionalization, while the trimethyl groups enhance the compound’s stability and lipophilicity.
Propriétés
Formule moléculaire |
C8H12BrN3 |
|---|---|
Poids moléculaire |
230.11 g/mol |
Nom IUPAC |
5-(bromomethyl)-N,N,2-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C8H12BrN3/c1-6-10-5-7(4-9)8(11-6)12(2)3/h5H,4H2,1-3H3 |
Clé InChI |
LAWUEYWXFNBEPW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=N1)N(C)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


